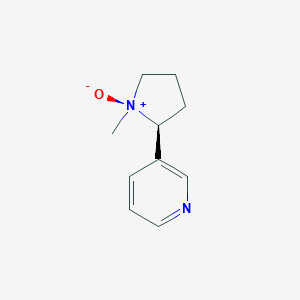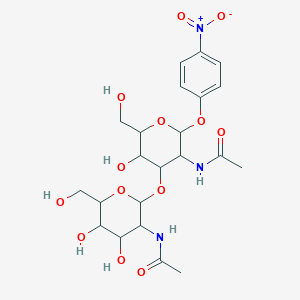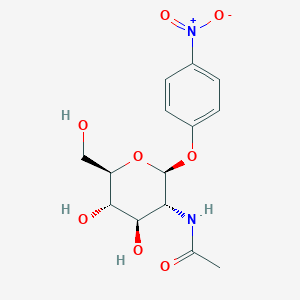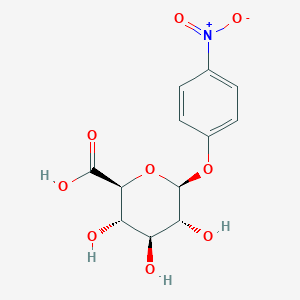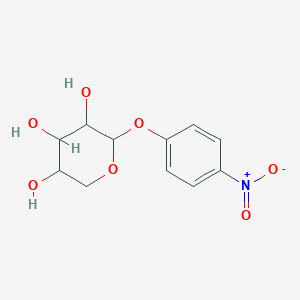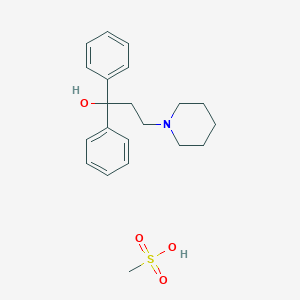
Pridinol methanesulfonate
描述
Pridinol methanesulfonate is a compound that may not have widely documented synthesis and specific studies directly under its name, but understanding can be extrapolated from general research on methanesulfonate and its derivatives. Methanesulfonate is a key intermediate in the biogeochemical cycling of sulfur and is utilized by various aerobic bacteria as a source of sulfur for growth. It is synthesized in large quantities in the atmosphere from the oxidation of atmospheric dimethyl sulfide (Donovan P. Kelly & J. Murrell, 1999)^1^.
Synthesis Analysis
The synthesis of methanesulfonate derivatives can involve various methods, including microbial metabolism (Kelly & Murrell, 1999)^1^, ultrasound-assisted reactions (Ji-tai Li et al., 2006)^2^, and electrochemical methods (Joel Britschgi et al., 2022)^3^. These diverse methods highlight the versatility of methanesulfonate in chemical synthesis.
Molecular Structure Analysis
Methanesulfonic acid and its derivatives exhibit various molecular structures, as explored through vibrational spectroscopy and periodic density functional theory (Lisha Zhong & S. Parker, 2018)^4^. The strong hydrogen bonding in these compounds plays a crucial role in their structural stability and reactivity.
Chemical Reactions and Properties
Methanesulfonate derivatives participate in diverse chemical reactions, serving as intermediates in lipid synthesis (F. Spener, 1973)^5^ and undergoing transformations through heterogeneous OH oxidation (Kai Chung Kwong et al., 2018)^6^. These reactions showcase the compound's reactivity and potential for various applications.
Physical Properties Analysis
The physical properties of methanesulfonates, such as solubility, conductivity, and toxicity, make them ideal for various applications, including electrochemical processes (M. Gernon et al., 1999)^7^. Their properties are influenced by the strength of their hydrogen bonds and molecular structure.
Chemical Properties Analysis
Methanesulfonates exhibit unique chemical properties, such as the ability to undergo Arbuzov rearrangement (S. P. Narula et al., 1999)^8^, and participate in oxidation processes, highlighting their significance in chemical transformations (R. Flyunt et al., 2001)^9^.
科学研究应用
Biochemical Analysis : Methanesulfonic acid is effective in liberating seleno-methionine from proteins in yeast and Brazil nuts, enhancing the determination of selenium content using HPLC-ICP-MS (Wrobel et al., 2003).
Microbial Metabolism : It serves as a sulfur source for aerobic bacteria growth and supports growth in specialized methylotrophs (Kelly & Murrell, 1999).
Organic Synthesis : Methanesulfonic anhydride is utilized in "greener" Friedel-Crafts acylations for producing aryl ketones, minimizing waste and avoiding metallic or halogenated components (Wilkinson, 2011).
Peptide Synthesis : The deprotecting process with methanesulfonic acid effectively synthesizes peptides like -endorphin and -endorphin, offering analgesic potentials (Kubota et al., 1979).
Catalysis in Chemical Reactions : Transition metal methanesulfonates show efficient catalytic behavior in Biginelli reactions, which produce 3,4-dihydropyrimidinones (Wang et al., 2005).
Industrial Chemical Production : A novel process converts methane directly to methanesulfonic acid, a valuable industrial chemical, potentially reducing carbon dioxide emissions (Schüth, 2019).
Textile Industry : In the textile industry, methanesulfonic acid is used for durable-press treatments of cotton, though it requires washing to remove residual acidity post-treatment (Reinhardt et al., 1973).
安全和危害
Pridinol methanesulfonate is classified as Acute toxicity, Oral (Category 4), H302; Acute toxicity, Inhalation (Category 4), H332; Acute toxicity, Dermal (Category 4), H312 . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJHUUNVDMYCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent), 75-75-2 (Parent) | |
| Record name | Pridinol methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218667 | |
| Record name | Pridinol methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Pridinol methanesulfonate | |
CAS RN |
6856-31-1, 511-45-5 | |
| Record name | Pridinol mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pridinol methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ4K0AJT6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



